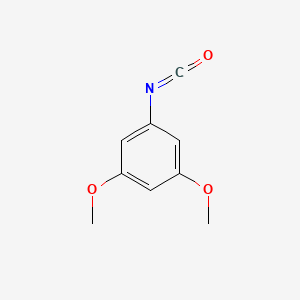

1-Isocyanato-3,5-dimethoxybenzene

描述

属性

IUPAC Name |

1-isocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKQOUWMYSIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371198 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-76-2 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54132-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isocyanato-3,5-dimethoxybenzene, also known as 3,5-dimethoxyphenyl isocyanate, is an aromatic isocyanate compound characterized by a benzene ring substituted with an isocyanate group and two methoxy groups at positions 3 and 5. This arrangement of functional groups imparts specific reactivity and potential for use as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The electron-donating nature of the methoxy groups can influence the reactivity of the isocyanate moiety, making it a subject of interest for creating derivatives with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties are limited, available information from various sources has been compiled for a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 54132-76-2 | |

| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like toluene, dichloromethane, and ethyl acetate. | [3] |

| Predicted Mass Spectrometry | [M+H]⁺: 180.06552, [M+Na]⁺: 202.04746 |

Spectroscopic Data

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) functional group, typically appearing around 2250-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching from the methoxy groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. Due to the symmetry of the molecule, the two protons at the 2 and 6 positions of the benzene ring would be equivalent, as would the proton at the 4 position. The methoxy groups at positions 3 and 5 would also be equivalent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the isocyanate carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methoxy carbons.

Synthesis

A common method for the synthesis of this compound involves the phosgenation of 3,5-dimethoxyaniline.[6]

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

3,5-dimethoxyaniline

-

Toluene

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A solution of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) is added dropwise to a toluene solution containing phosgene (20 g) at a temperature of 10° to 20° C.

-

The resulting mixture is gradually heated and then refluxed for 30 minutes.

-

After reflux, the mixture is cooled to room temperature.

-

The solvent is removed by distillation under reduced pressure to yield crude (3,5-dimethoxy)phenyl isocyanate (9.8 g).

Work-up and Purification (to form the methyl carbamate derivative for characterization):

-

The crude isocyanate is added to a methanol solution (50 ml) containing triethylamine (1 g).

-

The mixture is allowed to stand at room temperature for 12 hours.

-

The solution is then poured into ice-water and extracted with ethyl acetate.

-

The organic extract is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The resulting residue can be purified by silica gel chromatography.

Reactivity

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The reactivity of this compound is influenced by the two electron-donating methoxy groups on the aromatic ring.

Reaction with Alcohols

Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental in polyurethane chemistry. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group.[7][8] The rate of this reaction can be influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. The electron-donating methoxy groups in this compound may slightly decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Reaction with Amines

The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of ureas.[9][10] This reaction is generally faster than the reaction with alcohols. The nucleophilic nitrogen of the amine attacks the isocyanate carbon.

Biological Activity and Potential Applications

While there is limited specific information on the biological activity of this compound, derivatives of dimethoxybenzene have been investigated for various pharmacological activities.[11][12] For instance, some dimethoxybenzene derivatives have shown potential as inhibitors of viral infections.[12] Furthermore, methoxy derivatives of other aromatic compounds have been synthesized to enhance their bioavailability and pharmacological activities, including anti-platelet and anti-proliferative effects.[13]

The isocyanate group is known to be highly reactive towards biological nucleophiles, such as the amino and sulfhydryl groups of proteins. This reactivity is the basis for the use of isocyanates in the development of covalent inhibitors and chemical probes for studying biological systems. Given this, this compound could serve as a valuable scaffold for the design of targeted covalent inhibitors in drug discovery programs. The dimethoxy substitution pattern offers opportunities for further structural modifications to optimize binding and reactivity with specific biological targets.

Safety Information

Isocyanates are known to be hazardous chemicals. They are typically toxic, irritants, and can be sensitizers. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 3,5-DIMETHOXYPHENYL ISOCYANATE | 54132-76-2 [chemicalbook.com]

- 2. 23165-29-9|1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Benzene, isocyanato- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-isocyanato-3,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 1-isocyanato-3,5-dimethoxybenzene. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally related molecules. The experimental protocol for its synthesis is detailed, alongside general methodologies for the key spectroscopic techniques.

Chemical Structure and Properties

This compound is an aromatic organic compound with the molecular formula C₉H₉NO₃ and a monoisotopic mass of 179.05824 Da.[1] Its structure consists of a benzene ring substituted with an isocyanate group and two methoxy groups at positions 3 and 5.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, inferred from data for analogous compounds such as phenyl isocyanate and 1,3,5-trimethoxybenzene.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch (Isocyanate) | ~2270 | Strong, Sharp |

| C-O-C stretch (Aromatic ether) | ~1200-1300 | Strong |

| C-H stretch (Aromatic) | ~3000-3100 | Medium |

| C=C stretch (Aromatic ring) | ~1450-1600 | Medium |

Note: The isocyanate peak is highly characteristic and is a key identifier in the IR spectrum.

Table 2: Predicted ¹H NMR Spectroscopy Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |

| Aromatic Protons (H2, H4, H6) | ~6.2 - 6.5 | Multiplet | 3H |

Note: The chemical shifts are referenced against a standard like tetramethylsilane (TMS). The aromatic protons are expected to show a complex splitting pattern due to meta-coupling.

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isocyanate Carbon (-N=C=O) | ~120 - 130 |

| Methoxy Carbons (-OCH₃) | ~55 - 60 |

| Aromatic Carbons (C3, C5) | ~160 |

| Aromatic Carbons (C1) | ~135 |

| Aromatic Carbons (C2, C4, C6) | ~95 - 105 |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z |

| [M]⁺ (Molecular Ion) | 179 |

| [M-OCH₃]⁺ | 148 |

| [M-NCO]⁺ | 138 |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of (3,5-dimethoxy)phenyl isocyanate involves the reaction of 3,5-dimethoxyaniline with phosgene.[2]

Procedure:

-

A solution of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) is added dropwise to a toluene solution containing 20 g of phosgene at a temperature of 10° to 20° C.

-

The resulting mixture is gradually heated and then refluxed for 30 minutes.

-

After cooling to room temperature, the solvent is removed by distillation under reduced pressure to yield crude (3,5-dimethoxy)phenyl isocyanate (9.8 g).[2]

Purification (via carbamate formation and regeneration): The crude isocyanate can be further purified by converting it to the corresponding methyl carbamate, which is then purified and the isocyanate regenerated.

-

The crude isocyanate is added to a methanol solution (50 ml) containing triethylamine (1 g).

-

The mixture is left to stand at room temperature for 12 hours.

-

The solution is then poured into ice-water and extracted with ethyl acetate.

-

The organic extract is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel chromatography to give methyl N-(3,5-dimethoxyphenyl)carbamate.[2]

General Spectroscopic Methodologies

The following are general protocols for obtaining the spectroscopic data.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride or potassium bromide plates.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like TMS may be added.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The instrument is scanned over a mass range (e.g., m/z 40-500) to detect the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates the structure of this compound and the correlation of its different chemical environments to the expected spectroscopic signals.

Caption: Correlation of molecular structure with predicted spectroscopic signals.

References

An In-depth Technical Guide to the NMR Analysis of 1-isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-isocyanato-3,5-dimethoxybenzene. Due to the absence of direct experimental NMR data for this specific compound in the searched literature, this document presents a predicted analysis based on established NMR principles and data from structurally analogous compounds. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the structural elucidation process.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems, with 1,3,5-trimethoxybenzene and phenyl isocyanate serving as primary reference compounds.[1][2][3][4][5] The chemical shifts for benzene (δ ≈ 7.3 ppm in ¹H NMR and δ ≈ 128.5 ppm in ¹³C NMR) are used as a baseline for estimating the impact of the methoxy and isocyanate substituents.[6]

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 6.3 - 6.5 | Doublet (d) | Jmeta = 2-3 Hz | 2H |

| H-4 | 6.2 - 6.4 | Triplet (t) | Jmeta = 2-3 Hz | 1H |

| -OCH₃ | 3.7 - 3.9 | Singlet (s) | N/A | 6H |

Note: The methoxy groups (-OCH₃) are strong electron-donating groups, causing a significant upfield shift of the aromatic protons compared to benzene. The isocyanate group (-NCO) is an electron-withdrawing group, which would typically cause a downfield shift. However, in this symmetrically substituted pattern, the dominant effect is expected to be from the two methoxy groups.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NCO) | 135 - 140 |

| C-3, C-5 (-OCH₃) | 160 - 165 |

| C-2, C-6 | 95 - 100 |

| C-4 | 98 - 103 |

| -N=C=O | 125 - 130 |

| -OCH₃ | 55 - 57 |

Note: The chemical shifts of aromatic carbons typically range from 120-150 ppm.[7] Electron-donating groups like -OCH₃ cause a significant downfield shift for the carbon they are attached to (ipso-carbon) and an upfield shift for the ortho and para carbons. The isocyanate group also influences the chemical shifts of the aromatic carbons.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality NMR spectra for structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity. Impurities can complicate spectral analysis.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[8] If quantitative analysis is required, a certified reference material like 1,3,5-trimethoxybenzene can be used as an internal standard.[2][9]

-

Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a thorough structural analysis.

-

¹H NMR (Proton NMR) : This is the fundamental experiment to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[10]

-

Typical Parameters :

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay (at least 5 times the longest T1) is crucial for accurate integration in quantitative NMR.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

-

¹³C NMR (Carbon-13 NMR) : This experiment provides information about the different types of carbon atoms in the molecule.

-

Typical Parameters :

-

Spectrometer Frequency: 100 MHz or higher.

-

Technique: Proton-decoupled for singlets representing each unique carbon.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to establish the connectivity of proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a standard workflow for the structural analysis of an organic compound like this compound using NMR spectroscopy.

References

- 1. reddit.com [reddit.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the FTIR Spectrum of 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-isocyanato-3,5-dimethoxybenzene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to predict the characteristic vibrational modes. It also outlines a comprehensive experimental protocol for acquiring an FTIR spectrum of this and similar solid organic compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the isocyanate group (-N=C=O), the dimethoxy-substituted aromatic ring, and the ether linkages. The expected absorption bands, their corresponding vibrational modes, and typical intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2280 - 2240 | Strong, Sharp | Asymmetric stretching | Isocyanate (-N=C=O) |

| 3100 - 3000 | Medium to Weak | C-H stretching | Aromatic Ring |

| 2970 - 2830 | Medium | C-H stretching | Methoxy (-OCH₃) |

| 1600 - 1585 | Medium to Weak | C=C stretching (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium to Weak | C=C stretching (in-ring) | Aromatic Ring |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching | Aryl Ether (Ar-O-CH₃) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching | Aryl Ether (Ar-O-CH₃) |

| 900 - 675 | Medium to Strong | C-H out-of-plane bending ("oop") | Aromatic Ring |

The most prominent and characteristic absorption for this compound is the strong and sharp band for the isocyanate group's asymmetric stretch, which typically appears in a relatively uncongested region of the spectrum around 2270 cm⁻¹[1][2][3][4][5]. The aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, a common feature for aromatic compounds[6][7][8]. The C-H stretching of the methoxy groups will likely appear just below 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring typically result in bands in the 1600-1400 cm⁻¹ region[6][7][8]. Furthermore, two distinct C-O stretching bands are anticipated for the aryl ether linkages, an asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹, similar to what is observed for anisole[9].

Experimental Protocols for FTIR Analysis

To obtain a high-quality FTIR spectrum of solid this compound, several standard sample preparation techniques can be employed. Below are detailed methodologies for two common approaches.

A. Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, commonly featuring a diamond or zinc selenide crystal.

-

Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be of absorbance versus wavenumber.

-

B. KBr Pellet Method (Transmission)

This is a traditional method that can yield high-quality spectra if performed correctly.

-

Instrumentation: An FTIR spectrometer, a hydraulic press, and a pellet die set.

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet[10][11].

-

-

Data Acquisition:

-

Collect a background spectrum with the sample holder empty.

-

Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

C. Thin Solid Film Method

This method is a good alternative to the KBr pellet method and is often easier to prepare.

-

Instrumentation: An FTIR spectrometer and an IR-transparent salt plate (e.g., NaCl or KBr).

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone)[12][13].

-

Place a drop of this solution onto the surface of a clean salt plate.

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate[12].

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty salt plate.

-

Mount the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum using similar parameters as for the KBr pellet method.

-

Synthesis Pathway of this compound

A common and versatile method for the synthesis of aryl isocyanates from aromatic carboxylic acids is the Curtius rearrangement[14][15][16][17][18]. This reaction proceeds through the formation of an acyl azide, which then rearranges to the isocyanate with the loss of nitrogen gas.

Caption: Synthesis via Curtius Rearrangement.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 5. azom.com [azom.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]

- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Curtius Rearrangement [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

Mass Spectrometry of 1-isocyanato-3,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) of 1-isocyanato-3,5-dimethoxybenzene. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages established fragmentation principles of aromatic isocyanates and methoxy-substituted benzene derivatives to forecast its mass spectrum. This document is intended to serve as a valuable resource for the identification and structural elucidation of this and related compounds in complex matrices.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the characteristic cleavages of the isocyanate and methoxy functional groups. Aromatic isocyanates are known to exhibit strong molecular ion signals and often undergo fragmentation through the loss of the NCO group. Additionally, methoxy-substituted aromatic compounds typically fragment via the loss of a methyl radical followed by the elimination of carbon monoxide.

Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed fragmentation origins for this compound (Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ).

| m/z | Predicted Relative Intensity | Ion Structure/Formula | Proposed Fragmentation Pathway |

| 179 | High | [C₉H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 164 | Moderate | [C₈H₆NO₃]⁺ | Loss of a methyl radical (-CH₃) from a methoxy group. |

| 136 | Moderate to High | [C₇H₆O₃]⁺ | Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ ion. |

| 137 | Moderate | [C₈H₉O₂]⁺ | Loss of the isocyanate group (-NCO). |

| 108 | Moderate | [C₇H₈O]⁺ | Loss of carbon monoxide (-CO) from the [M-NCO]⁺ ion. |

| 77 | Low to Moderate | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a solid organic compound like this compound using a direct insertion probe.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Direct Insertion Probe (DIP).

Procedure:

-

Sample Preparation: A small amount of the solid this compound sample (typically less than 1 mg) is placed in a clean capillary tube.

-

Probe Insertion: The capillary tube is inserted into the tip of the direct insertion probe.

-

Introduction into the Mass Spectrometer: The probe is introduced into the mass spectrometer's ion source through a vacuum lock.

-

Ionization: The sample is heated gently by the probe, causing it to vaporize directly into the ion source. The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500) to capture the molecular ion and all significant fragment ions.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

synthesis of 1-isocyanato-3,5-dimethoxybenzene from 3,5-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-isocyanato-3,5-dimethoxybenzene from its precursor, 3,5-dimethoxyaniline. This isocyanate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The document details established synthetic methodologies, including both phosgene-based and phosgene-free approaches, and presents relevant quantitative data and experimental protocols.

Core Synthesis Pathways

The conversion of 3,5-dimethoxyaniline to this compound primarily involves the reaction of the primary amine with a carbonyl source to form the isocyanate functional group. The most common and historically significant methods utilize phosgene or its derivatives. However, due to the high toxicity of phosgene, alternative, safer methods are continuously being explored.

Phosgene-Based Synthesis

The direct reaction of an aromatic amine with phosgene is a well-established method for the production of isocyanates.[1] This approach is suitable for amines with high boiling points and is used in the large-scale industrial production of isocyanates.[1]

A specific protocol for the synthesis of (3,5-dimethoxy)phenyl isocyanate involves the dropwise addition of a toluene solution of 3,5-dimethoxyaniline to a toluene solution containing phosgene at a temperature of 10° to 20°C.[2] The reaction mixture is then heated to reflux for 30 minutes.[2] After cooling, the solvent is removed under reduced pressure to yield the desired isocyanate.[2]

A safer alternative to using phosgene gas is the use of triphosgene (bis(trichloromethyl) carbonate).[3] Triphosgene is a solid that serves as a convenient substitute for the highly toxic phosgene gas.[3] In a typical procedure, triphosgene is dissolved in an inert solvent like dichloromethane, and the aromatic amine is added, often in the presence of a base such as triethylamine to scavenge the HCl byproduct.[4][5]

Phosgene-Free Synthesis

Concerns over the hazards associated with phosgene have driven research into alternative, phosgene-free methods for isocyanate synthesis.[1][6][7] These methods often involve the decomposition of carbamate intermediates.

One common approach involves the use of di-tert-butyl dicarbonate (Boc anhydride).[8][9][10] This reagent reacts with amines to form N-tert-butoxycarbonyl (Boc) derivatives.[10] While often used as a protecting group strategy, under certain conditions, the intermediate carbamate can be converted to the isocyanate.

Other non-phosgene routes include reductive carbonylation of nitroaromatics and the use of dimethyl carbonate or urea as the carbonyl source.[1][11] These methods are part of a broader effort to develop greener and safer chemical processes.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product, as well as a representative yield for the phosgene-based synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5-Dimethoxyaniline | C₈H₁₁NO₂[12][13] | 153.18[12][13] | 54-57 |

| This compound | C₉H₉NO₃[14] | 179.17[14] | 33-36[14] |

| Phosgene-Based Synthesis Data | |

| Starting Material (3,5-Dimethoxyaniline) | 8.4 g[2] |

| Phosgene | 20 g[2] |

| Product (this compound) | 9.8 g (crude)[2] |

| Calculated Yield (from subsequent carbamate formation) | 88%[2] |

Experimental Protocols

Method 1: Synthesis using Phosgene[2]

-

Reaction Setup: In a well-ventilated fume hood, add 20 g of phosgene to 100 ml of toluene in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Addition of Amine: Dissolve 8.4 g of 3,5-dimethoxyaniline in 100 ml of toluene. Add this solution dropwise to the phosgene solution while maintaining the temperature between 10°C and 20°C.

-

Reaction: After the addition is complete, gradually heat the mixture to reflux and maintain for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent by distillation under reduced pressure to obtain crude (3,5-dimethoxy)phenyl isocyanate.

-

Purification (via Carbamate): The crude isocyanate can be further purified by converting it to a stable carbamate derivative. Add the crude product to a methanol solution (50 ml) containing triethylamine (1 g). Allow the mixture to stand at room temperature for 12 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic extract with water, dry over magnesium sulfate, and concentrate under reduced pressure. The resulting methyl N-(3,5-dimethoxyphenyl)carbamate can be purified by silica gel chromatography.

Method 2: General Procedure using Triphosgene[4][16]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve the aromatic amine (e.g., 3,5-dimethoxyaniline, 1 equivalent) in dichloromethane.

-

Addition of Triphosgene: Add triphosgene (0.5 equivalents) in portions to the stirred solution at 15-20°C.

-

Reaction: Maintain the reaction at room temperature for 2 hours, then raise the temperature to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by IR spectroscopy for the appearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the primary amine peak (around 3200 cm⁻¹).

-

Work-up: After the reaction is complete, the solvent can be removed on a rotary evaporator to yield the crude isocyanate. Further purification may be achieved by distillation or chromatography, depending on the properties of the specific isocyanate.

Visualized Workflows and Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. prepchem.com [prepchem.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis routes of 3,5-Dimethoxyaniline [benchchem.com]

- 13. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,5-DIMETHOXYPHENYL ISOCYANATE | 54132-76-2 [chemicalbook.com]

Reactivity of 1-Isocyanato-3,5-dimethoxybenzene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-isocyanato-3,5-dimethoxybenzene with various nucleophiles. The electronic effects of the methoxy substituents, detailed reaction mechanisms, quantitative kinetic data, and experimental protocols are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). Nucleophiles attack this carbon, initiating an addition reaction. The two methoxy groups at the 3 and 5 positions of the benzene ring play a significant role in modulating this reactivity. As electron-donating groups, they increase the electron density on the aromatic ring and, through resonance, on the isocyanate group. This donation of electron density slightly reduces the electrophilicity of the isocyanate carbon, making this compound generally less reactive than unsubstituted phenyl isocyanate.

The general mechanism for the reaction of an isocyanate with a nucleophile (Nu-H) proceeds through a two-step pathway:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, yielding the final product.

This general mechanism is depicted in the following logical relationship diagram:

Caption: Logical flow of nucleophilic addition to an isocyanate.

Reactions with Common Nucleophiles

The reactions of this compound with common nucleophiles such as amines, alcohols, and thiols lead to the formation of substituted ureas, carbamates (urethanes), and thiocarbamates, respectively.

Reaction with Amines

The reaction with primary and secondary amines is typically rapid and results in the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas. Aromatic amines are generally less reactive than aliphatic amines due to the reduced nucleophilicity of the nitrogen atom.

Experimental Workflow for Urea Synthesis:

Caption: Experimental workflow for the synthesis of substituted ureas.

Reaction with Alcohols

The reaction with alcohols, leading to carbamates, is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate. Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to steric hindrance.

Experimental Workflow for Carbamate Synthesis:

Caption: Experimental workflow for the synthesis of carbamates.

Reaction with Thiols

Thiols react with isocyanates to form thiocarbamates. The reactivity of thiols is generally intermediate between that of amines and alcohols. The reaction can be catalyzed by bases.

Experimental Workflow for Thiocarbamate Synthesis:

Caption: Experimental workflow for the synthesis of thiocarbamates.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the literature, the reactivity can be inferred from studies on similarly substituted phenyl isocyanates. The electron-donating nature of the two methoxy groups is expected to decrease the rate of reaction compared to unsubstituted phenyl isocyanate. The Hammett equation can be used to quantify this electronic effect. For the reaction of substituted phenyl isocyanates with nucleophiles, a negative rho (ρ) value is typically observed, indicating that electron-donating groups decrease the reaction rate.

The following table presents a qualitative comparison of the expected reactivity of this compound with various nucleophiles.

| Nucleophile Class | Relative Reactivity | Product |

| Aliphatic Amines | Very High | N-Alkyl-N'-(3,5-dimethoxyphenyl)urea |

| Aromatic Amines | High | N-Aryl-N'-(3,5-dimethoxyphenyl)urea |

| Thiols | Moderate | S-Alkyl/Aryl N-(3,5-dimethoxyphenyl)thiocarbamate |

| Primary Alcohols | Moderate to Low | Alkyl N-(3,5-dimethoxyphenyl)carbamate |

| Secondary Alcohols | Low | Alkyl N-(3,5-dimethoxyphenyl)carbamate |

| Water | Very Low | 1,3-Bis(3,5-dimethoxyphenyl)urea (via unstable carbamic acid) |

Detailed Experimental Protocols

The following are general protocols that can be adapted for the synthesis of urea, carbamate, and thiocarbamate derivatives of this compound. Note: These are starting points, and optimization of reaction conditions (solvent, temperature, reaction time, and catalyst) may be necessary for specific substrates.

General Protocol for the Synthesis of N-Aryl-N'-(3,5-dimethoxyphenyl)urea

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.1 M.

-

Isocyanate Addition: To the stirred solution of the amine at room temperature, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over a period of 5-10 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

General Protocol for the Synthesis of Alkyl N-(3,5-dimethoxyphenyl)carbamate[1]

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalents) or dibutyltin dilaurate (DBTDL, 0.01 equivalents) in an anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran) to a concentration of 0.2-0.5 M.

-

Isocyanate Addition: Add this compound (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified carbamate by NMR, IR, and MS.

General Protocol for the Synthesis of S-Alkyl N-(3,5-dimethoxyphenyl)thiocarbamate[2][3]

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran or dichloromethane to a concentration of 0.1-0.2 M.

-

Isocyanate Addition: Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the resulting thiocarbamate by NMR, IR, and MS.

Conclusion

This compound is a versatile reagent for the synthesis of a variety of compounds containing urea, carbamate, and thiocarbamate linkages. Its reactivity is predictably influenced by the electron-donating methoxy groups, which generally leads to milder reaction conditions compared to more electron-deficient aryl isocyanates. The provided protocols and workflows serve as a foundation for the practical application of this reagent in research and development. Further kinetic studies are warranted to provide more precise quantitative data on its reactivity with a broader range of nucleophiles.

An In-depth Technical Guide on the Stability and Storage of 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-isocyanato-3,5-dimethoxybenzene, a crucial reagent in various research and development applications, particularly in the synthesis of novel compounds for drug discovery. Due to its reactive isocyanate functional group, proper handling and storage are paramount to maintain its chemical integrity and ensure experimental reproducibility.

Core Concepts: Chemical Stability and Reactivity

This compound is an aromatic isocyanate. The reactivity of the isocyanate group (-N=C=O) is a defining characteristic of this class of compounds. This group is highly electrophilic, making it susceptible to reaction with a wide range of nucleophiles. The presence of two electron-donating methoxy groups on the benzene ring influences the electron density of the isocyanate group, which in turn affects its stability and reactivity profile.

Aryl isocyanates are generally more reactive than their alkyl counterparts, and their stability is significantly impacted by environmental factors such as moisture, temperature, and light.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions and dimerization/trimerization. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque glass container | Protects from moisture and light. |

| Moisture | Strict exclusion of water | Isocyanates readily react with water. |

Key Factors Affecting Stability

The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

Isocyanates are highly susceptible to hydrolysis. The reaction with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a stable urea derivative. This process is autocatalytic as the amine product can catalyze the hydrolysis of the remaining isocyanate.

Proposed Hydrolysis Pathway

Caption: Proposed hydrolysis pathway of this compound.

Due to the presence of electron-donating methoxy groups, the electrophilicity of the isocyanate carbon in this compound may be slightly reduced compared to unsubstituted phenyl isocyanate. However, it remains highly reactive towards water. Rigorous exclusion of moisture during handling and storage is therefore critical.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway for isocyanates, in general, involves dimerization to form uretidinediones or trimerization to form isocyanurates. At higher temperatures, cleavage of the molecule can occur, leading to the formation of various decomposition products. Upon combustion, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN) can be produced[1][2][3].

General Thermal Degradation Pathways for Isocyanates

References

Navigating the Solubility Landscape of 1-isocyanato-3,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isocyanato-3,5-dimethoxybenzene, a substituted aromatic isocyanate, presents a unique set of chemical properties that make it a compound of interest in various chemical syntheses, including in the development of novel pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is fundamental for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 33-36 °C |

| Appearance | White to off-white solid |

Predicted Solubility Profile

The highly reactive isocyanate group is known to react with protic solvents such as water and alcohols. Therefore, in such solvents, the measurement of true solubility is complicated by chemical reaction.

Below is a table summarizing the predicted qualitative solubility of this compound in common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene is compatible with the benzene ring of the solute. |

| Hexane | Non-polar Aliphatic | Sparingly Soluble | The non-polar nature of hexane will interact favorably with the benzene ring, but less so with the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's polarity can accommodate both the polar and non-polar aspects of the molecule. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality of ethyl acetate provides polarity that can solvate the polar groups of the isocyanate. |

| Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Its high polarity makes it a good solvent for compounds with polar functional groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a powerful polar aprotic solvent known for its high solvating capacity for a broad range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is another strong polar aprotic solvent capable of dissolving many organic compounds. |

| Methanol | Polar Protic | Reacts | The isocyanate group will react with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | Reacts | Similar to methanol, the isocyanate group will react with the hydroxyl group of ethanol. |

| Water | Polar Protic | Insoluble (Reacts) | The compound is expected to be insoluble in water and will react with it to form an amine and carbon dioxide. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in a chosen aprotic organic solvent. This method is widely applicable for obtaining quantitative solubility data.

Materials:

-

This compound

-

Selected aprotic organic solvent (e.g., Toluene, Dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation should be maintained throughout this period.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a fume hood or a vacuum oven at a temperature that will facilitate the evaporation of the solvent without causing decomposition of the solute.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.

-

The solubility can then be calculated in various units (e.g., g/L, mg/mL, mol/L) using the mass of the dissolved solid and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

In-Depth Technical Guide: Moisture Sensitivity of 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isocyanato-3,5-dimethoxybenzene is a reactive chemical intermediate of significant interest in organic synthesis and drug development. A critical aspect of its utility is its inherent sensitivity to moisture. This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, detailing its reaction with water, the resulting products, and recommended handling and storage procedures to maintain its chemical integrity. This document also outlines experimental protocols for monitoring its hydrolysis and presents a logical pathway for the reaction.

Introduction

Isocyanates are a class of organic compounds containing the functional group -N=C=O. The high reactivity of the isocyanate group, particularly towards nucleophiles, makes them valuable reagents in the synthesis of a wide array of compounds, including urethanes, ureas, and carbamates. This compound, an aryl isocyanate, is no exception. Its utility in synthetic chemistry is, however, intrinsically linked to its susceptibility to hydrolysis. Understanding and controlling its reaction with water is paramount for its effective use in research and development.

Reaction with Water: The Hydrolysis Pathway

The primary concern regarding the moisture sensitivity of this compound is its reaction with water, a process known as hydrolysis. This reaction proceeds through a multi-step pathway, ultimately leading to the formation of a symmetrically substituted urea.

The initial and rate-determining step is the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate (3,5-dimethoxyphenylcarbamic acid). Carbamic acids are generally transient and readily decompose, eliminating carbon dioxide to yield the corresponding primary amine, in this case, 3,5-dimethoxyaniline.

The newly formed 3,5-dimethoxyaniline is a potent nucleophile and can readily react with another molecule of this compound. This subsequent reaction is typically much faster than the initial hydrolysis step. The amine group of 3,5-dimethoxyaniline attacks the isocyanate group of a second molecule of this compound, resulting in the formation of a stable urea derivative, N,N'-bis(3,5-dimethoxyphenyl)urea.[1]

The overall reaction can be summarized as follows:

2 R-N=C=O + H₂O → R-NH-C(=O)-NH-R + CO₂

Where R = 3,5-dimethoxyphenyl

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-isocyanato-3,5-dimethoxybenzene (CAS No. 54132-76-2). The information is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound, also known as 3,5-dimethoxyphenyl isocyanate, is an aromatic isocyanate.[1] The presence of the highly reactive isocyanate functional group dictates its primary hazards.

| Property | Value | Source(s) |

| CAS Number | 54132-76-2 | |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 33-36 °C | [1] |

| Flash Point | >110 °C (>230 °F) | |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Respiratory Sensitization (Category 1)

-

Skin Sensitization (Category 1)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Experimental Protocols and Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that safety showers and eyewash stations are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[2]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[3][7]

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[2]

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a cool, dry, and well-ventilated area between 2-8°C.[1]

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases to prevent violent reactions.[7]

Visualized Workflows

Chemical Risk Assessment Workflow

Caption: A general workflow for conducting a chemical risk assessment.[9][10][11][12]

Emergency Response for Isocyanate Exposure

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. benchchem.com [benchchem.com]

- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 4. Control measures guide - Canada.ca [canada.ca]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. How to Safely Handle Isocyanates? [enuochem.com]

- 8. lakeland.com [lakeland.com]

- 9. fluix.io [fluix.io]

- 10. sbnsoftware.com [sbnsoftware.com]

- 11. mangolive.com [mangolive.com]

- 12. Risk Assessment - Health and Safety Authority [hsa.ie]

Commercial Sourcing Guide for 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a curated list of commercial suppliers for 1-isocyanato-3,5-dimethoxybenzene (CAS No. 54132-76-2), a key reagent in various research and development applications. While an in-depth technical whitepaper with experimental protocols and signaling pathways is not applicable to the straightforward procurement of a chemical compound, this guide offers a comprehensive overview of available commercial sources and a standardized workflow for its acquisition.

Supplier and Product Information

The following table summarizes the commercial availability of this compound from various suppliers. This information is intended to streamline the procurement process for research and development activities.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (Merck) | 3,5-Dimethoxyphenyl isocyanate | 54132-76-2 | 98% | Also known as this compound.[1] |

| Fisher Scientific | Sigma Aldrich 3,5-Dimethoxyphenyl isocyanate | 54132-76-2 | 98% | Distributes Sigma-Aldrich products.[2] |

| Alkali Scientific | 3,5-Dimethoxyphenyl isocyanate | 54132-76-2 | Not specified | Offers the product in various quantities.[3] |

| SLS Ireland | 3,5-Dimethoxyphenyl isocyanate | 54132-76-2 | 98% | Distributes Sigma-Aldrich products.[4] |

| Amerigo Scientific | 3,5-Dimethoxyphenyl isocyanate | 54132-76-2 | 98% | Specialist distributor for life sciences.[5] |

| BLDpharm | Not explicitly listed | - | - | A supplier of various isocyanates and isothiocyanates.[6] |

Chemical Procurement Workflow

The process of acquiring a specific chemical like this compound for research purposes follows a logical progression. The diagram below illustrates the typical workflow from initial identification to final procurement and laboratory application.

Caption: Workflow for Sourcing and Procuring a Chemical Reagent.

References

- 1. 3,5-Dimethoxyphenyl isocyanate 98 54132-76-2 [sigmaaldrich.com]

- 2. Sigma Aldrich 3,5-Dimethoxyphenyl isocyanate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. alkalisci.com [alkalisci.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 3,5-Dimethoxyphenyl isocyanate (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. (Isocyanates and Isothiocyanates) | BLDpharm [bldpharm.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Alcohols Following Derivatization with 1-Isocyanato-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of alcohols by High-Performance Liquid Chromatography (HPLC) with UV detection. To enhance the chromatographic retention and UV absorbance of aliphatic and other weakly absorbing alcohols, a pre-column derivatization step using 1-isocyanato-3,5-dimethoxybenzene is employed. This reagent reacts with the hydroxyl group of alcohols to form stable, UV-active 3,5-dimethoxyphenyl carbamate derivatives. This method is particularly useful for the analysis of alcohols in complex matrices where direct analysis is challenging. Detailed protocols for the derivatization procedure and subsequent HPLC analysis are provided, making this method readily applicable in research, quality control, and drug development settings.

Introduction

The quantitative analysis of alcohols is crucial in various scientific and industrial fields, including pharmaceutical development, clinical diagnostics, and quality control of consumer products. Many simple alcohols lack a strong chromophore, making their direct detection by HPLC with UV detectors insensitive. Chemical derivatization is a powerful strategy to overcome this limitation. By introducing a chromophoric tag to the alcohol molecule, both the sensitivity and selectivity of the analysis can be significantly improved.

This compound is an effective derivatizing agent for alcohols. The isocyanate group reacts efficiently with the hydroxyl moiety of alcohols to form a stable carbamate linkage. The 3,5-dimethoxyphenyl group serves as a strong chromophore, allowing for sensitive UV detection of the resulting derivative. This application note provides a comprehensive protocol for the derivatization of alcohols with this compound and the subsequent quantitative analysis by reversed-phase HPLC.

Principle of the Method

The method is based on a two-step process:

-

Derivatization: The alcohol analyte is reacted with this compound in an aprotic solvent. The nucleophilic hydroxyl group of the alcohol attacks the electrophilic carbon of the isocyanate group, forming a stable 3,5-dimethoxyphenyl carbamate derivative. The reaction is typically driven to completion by using a slight excess of the derivatizing reagent.

-

HPLC Analysis: The resulting carbamate derivative is separated from the excess reagent and other matrix components on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The derivatives are detected by a UV detector at a wavelength where the 3,5-dimethoxyphenyl group exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte derivative to a calibration curve prepared from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

Alcohol standards (e.g., methanol, ethanol, propanol, etc.)

-

This compound (≥98% purity)

-

Anhydrous Hexane (HPLC grade)

-

Anhydrous Acetonitrile (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)

-

Nitrogen gas for drying

Equipment

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Derivatization Procedure

-

Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous hexane. This solution should be prepared fresh daily.

-

Sample Preparation:

-

For standard solutions, accurately weigh and dissolve the alcohol standards in a suitable solvent to prepare stock solutions. Further dilute to obtain working standard solutions in the desired concentration range.

-

For unknown samples, ensure the sample is free of particulate matter. If necessary, filter or centrifuge the sample.

-

-

Reaction:

-

Pipette 100 µL of the alcohol standard or sample into a clean, dry reaction vial.

-

Add 500 µL of the this compound solution in hexane to the vial. This represents a molar excess of the derivatizing reagent for most low molecular weight alcohols in the ppm range.

-

(Optional) For sterically hindered or less reactive alcohols, a catalyst such as a drop of dibutyltin dilaurate (DBTDL) can be added.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath. For more reactive primary alcohols, the reaction may proceed to completion at room temperature over a longer period (e.g., 2-4 hours).

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After the incubation period, cool the vial to room temperature.

-

Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

-

Vortex for 30 seconds to dissolve the derivative.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Method

The following HPLC conditions can be used as a starting point and should be optimized for the specific alcohol derivatives being analyzed.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or optimal wavelength determined by DAD scan) |

Data Presentation

Table 1: Derivatization Reaction Conditions

| Parameter | Condition |

| Derivatizing Reagent | This compound |

| Solvent | Anhydrous Hexane |

| Reagent Concentration | 10 mg/mL |

| Sample Volume | 100 µL |

| Reagent Volume | 500 µL |

| Catalyst (Optional) | Dibutyltin dilaurate |

| Reaction Temperature | 60°C (or room temperature) |

| Reaction Time | 60 minutes (or 2-4 hours at room temp.) |

Table 2: HPLC Operating Parameters

| Parameter | Value |

| Column Type | C18 |

| Column Dimensions | 4.6 x 150 mm |

| Particle Size | 5 µm |

| Mobile Phase | Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Visualizations

Caption: Chemical reaction scheme for the derivatization of an alcohol.

Caption: Experimental workflow for the analysis of alcohols by HPLC.

Method Validation Considerations

For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to consider include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank and placebo samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-